(2Z)-N-benzyl-2-(hydroxyimino)-2-phenylethanamide
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Overview
Description
(2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group, a hydroxyimino group, and a phenylacetamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE typically involves the reaction of benzylamine with benzaldehyde oxime under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted benzyl and phenyl derivatives.
Scientific Research Applications
(2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(2Z)-2-(N-HYDROXYIMINO)-1,2-DIPHENYLETHAN-1-OL:
(2Z)-2-(N-HYDROXYIMINO)-6-NITROHEXANOATE: A compound with similar structural features but different functional groups.
(2Z)-2-(N-HYDROXYIMINO)-12-NITRODODECANOATE: Another structurally related compound with distinct chemical properties.
Uniqueness: (2Z)-N-BENZYL-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE stands out due to its unique combination of benzyl, hydroxyimino, and phenylacetamide groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14N2O2 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2Z)-N-benzyl-2-hydroxyimino-2-phenylacetamide |
InChI |
InChI=1S/C15H14N2O2/c18-15(16-11-12-7-3-1-4-8-12)14(17-19)13-9-5-2-6-10-13/h1-10,19H,11H2,(H,16,18)/b17-14- |
InChI Key |
AJNAEAAFJSVAEG-VKAVYKQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
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